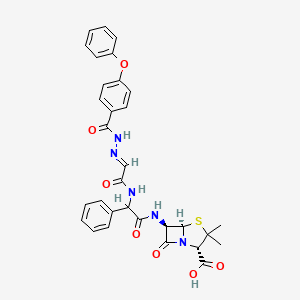
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene group.
2-Methyl-3-phenyl-4-thiazolidinone: Lacks both the 2-hydroxyphenylmethylene and 4-methoxyphenyl groups.
3-Phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene, 4-methoxyphenyl, and 2-methyl groups.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is unique due to the presence of the 2-hydroxyphenylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
特性
CAS番号 |
86145-84-8 |
|---|---|
分子式 |
C24H21NO3S |
分子量 |
403.5 g/mol |
IUPAC名 |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO3S/c1-24(18-12-14-20(28-2)15-13-18)25(19-9-4-3-5-10-19)23(27)22(29-24)16-17-8-6-7-11-21(17)26/h3-16,26H,1-2H3/b22-16- |
InChIキー |
UDQRNYILUASCJC-JWGURIENSA-N |
異性体SMILES |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
正規SMILES |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




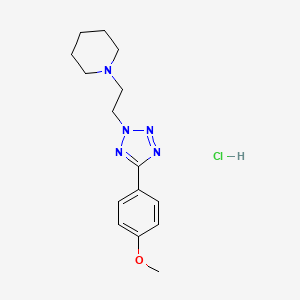
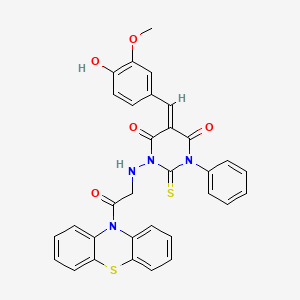
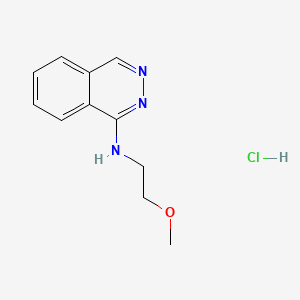
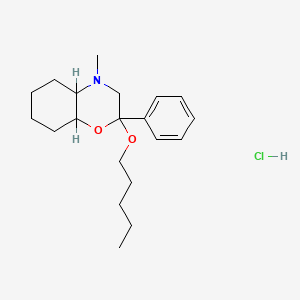




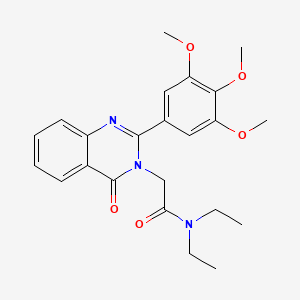
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
